molecular formula C66H62FeP4 B6319527 4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5 CAS No. 403815-19-0

4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5

Cat. No.: B6319527
CAS No.: 403815-19-0
M. Wt: 1034.9 g/mol
InChI Key: QMNMMBPSHLAVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, also known as HiersoPHOS-5, is a specialized organometallic compound. It is characterized by its robust ferrocene core and multiple diphenylphosphino groups, making it a valuable ligand in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HiersoPHOS-5 typically involves the following steps:

  • Ferrocene Derivatization: Ferrocene is first derivatized to introduce t-butyl groups at the 4,4' positions.

  • Phosphination: The resulting compound undergoes a series of reactions to introduce diphenylphosphino groups at the 1,1', 2,2' positions.

Industrial Production Methods: Industrial production of HiersoPHOS-5 involves scaling up these synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: HiersoPHOS-5 is versatile in its reactivity, participating in various types of chemical reactions:

  • Oxidation: It can act as a ligand in oxidation reactions, facilitating the formation of metal-oxo species.

  • Reduction: It can stabilize metal centers in their reduced states.

  • Substitution: It can undergo ligand substitution reactions, exchanging its phosphino groups with other ligands.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Metal-oxo complexes.

  • Reduction Products: Reduced metal complexes.

  • Substitution Products: Metal complexes with different ligands.

Scientific Research Applications

HiersoPHOS-5 finds applications across various fields:

  • Chemistry: It is widely used as a ligand in homogeneous catalysis, enhancing the efficiency of reactions such as cross-coupling and hydrogenation.

  • Biology: It can be employed in bioinorganic studies to understand metalloenzyme mechanisms.

  • Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer properties.

  • Industry: It is used in the development of catalysts for industrial processes, improving reaction rates and selectivity.

Mechanism of Action

HiersoPHOS-5 is compared with other similar compounds such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene). While these compounds share the common feature of being phosphine ligands, HiersoPHOS-5 stands out due to its unique ferrocene core and the presence of t-butyl groups, which confer additional stability and reactivity.

Comparison with Similar Compounds

  • BINAP

  • Xantphos

  • DPEphos (Bis(diphenylphosphino)ethane)

  • Triphos (Tris(diphenylphosphino)methane)

Properties

InChI

InChI=1S/2C33H31P2.Fe/c2*1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;/h2*4-25H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNMMBPSHLAVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H62FeP4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5
Reactant of Route 2
4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5
Reactant of Route 3
4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5
Reactant of Route 4
4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5
Reactant of Route 5
4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5
Reactant of Route 6
4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.